REACTION_CXSMILES
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[NH2:1][C:2]1[S:3][C:4]([CH3:10])=[C:5]([CH3:9])[C:6]=1[C:7]#[N:8].[C:11]([N:19]=[C:20]=[S:21])(=[O:18])[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1>O1CCOCC1>[C:7]([C:6]1[C:5]([CH3:9])=[C:4]([CH3:10])[S:3][C:2]=1[NH:1][C:20]([NH:19][C:11](=[O:18])[C:12]1[CH:13]=[CH:14][CH:15]=[CH:16][CH:17]=1)=[S:21])#[N:8]
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Name
|
|
Quantity
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1.52 g
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Type
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reactant
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Smiles
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NC=1SC(=C(C1C#N)C)C
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Name
|
|
Quantity
|
1.63 g
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Type
|
reactant
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Smiles
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C(C1=CC=CC=C1)(=O)N=C=S
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Name
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|
Quantity
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20 mL
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Type
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solvent
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Smiles
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O1CCOCC1
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The reaction mixture was then stirred at room temperature under nitrogen overnight
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Rate
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UNSPECIFIED
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RPM
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0
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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The precipitation
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Type
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FILTRATION
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Details
|
was collected by filtration
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Type
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WASH
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Details
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washed with EtOAc/Hexanes (1:4)
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Type
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CUSTOM
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Details
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dried under vacuum overnight
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Duration
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8 (± 8) h
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Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
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Smiles
|
C(#N)C1=C(SC(=C1C)C)NC(=S)NC(C1=CC=CC=C1)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |